7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
7-(benzenesulfonyl)-4-chloro-6-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-7-11-12(14)15-8-16-13(11)17(9)20(18,19)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIDTDGOKALJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626068 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252723-16-3 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
-
- Methylation at the 6-position is performed using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions.
Specific Synthetic Protocols
Protocol 1: Multi-component Condensation
This method utilizes a one-pot reaction combining p-chlorobenzaldehyde, malononitrile, and thiobarbituric acid in the presence of metal oxide catalysts such as zinc oxide or ferrosoferric oxide nanoparticles. This green synthesis approach minimizes waste and improves yield.
Protocol 2: Sequential Functionalization
- Start with a commercially available pyrimidine precursor.
- Perform selective chlorination at the 4-position using SOCl₂.
- Introduce the methyl group at the 6-position via alkylation.
- Finally, react the intermediate with benzenesulfonyl chloride to achieve sulfonylation.
Reaction Conditions
| Step | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|
| Pyrimidine core formation | Amidines + ketones/alcohols | ZnCl₂ or Cu-catalysis; reflux | Pyrrolo[2,3-d]pyrimidine |
| Chlorination | SOCl₂ or POCl₃ | Room temperature to mild heating | Chlorinated intermediate |
| Methylation | CH₃I or dimethyl sulfate | Basic medium | Methylated derivative |
| Sulfonylation | Benzenesulfonyl chloride | Et₃N; inert atmosphere | Final compound |
Green Chemistry Innovations
Recent studies emphasize environmentally friendly approaches to synthesize pyrimidine derivatives:
- Use of nanoparticles as catalysts for higher efficiency and lower environmental impact.
- Avoidance of hazardous solvents by employing water-based systems or ionic liquids.
Challenges in Synthesis
- Regioselectivity : Ensuring selective functionalization at desired positions on the pyrimidine ring.
- Yield Optimization : Balancing reaction conditions to maximize product yield while minimizing side reactions.
- Purification : Removing by-products formed during multi-step synthesis processes.
Chemical Reactions Analysis
Types of Reactions
7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium osmate hydrate and sodium periodate can be used.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the compound.
Scientific Research Applications
7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer properties.
Biological Research: The compound is used in studies related to apoptosis and cell cycle regulation.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolo[2,3-d]pyrimidine Derivatives
The following table summarizes key analogs and their substituent patterns:
*Calculated based on substituent masses.
Key Observations:
Substituent Flexibility: The 7-position is commonly modified with sulfonyl (e.g., benzenesulfonyl, tosyl) or benzyl groups. Position 4 often hosts chlorine or amino-linked aryl groups. Chlorine enhances electrophilicity, while amino groups (e.g., in compound 26 ) enable hydrogen bonding, critical for target binding. Position 6 substitutions vary widely: methyl (target), cyano (compound 26 ), or phenylmethyl (compound 9 ). Methyl groups may reduce steric hindrance compared to bulkier substituents.
Biological Activity: Antiviral activity is linked to 4-amino-7-benzyl derivatives (e.g., compound 26 ), whereas antitumor activity correlates with 5-aryl-ethyl substitutions (e.g., compound 6 ). The target compound’s benzenesulfonyl group may enhance solubility or receptor affinity compared to benzyl or tosyl analogs, though activity data remains unreported.
Synthetic Efficiency: Yields for analogs range from 65% (compound 9 ) to 88% (compound 26 ), suggesting that substitution at position 7 (e.g., benzenesulfonyl vs.
Structural Similarity Analysis
Using Tanimoto similarity scores (0–1 scale) :
- Highest Similarity (0.92) : A closely related benzenesulfonyl analog (exact structure unspecified) .
- Moderate Similarity (0.60–0.81) : Includes 4-chloro-7-tosyl analogs (0.62) and 7-benzyl-4-chloro derivatives (0.81) .
- Lower Similarity (0.57–0.60): Thieno/furo-pyrimidines (e.g., Figure 12, 17 ), where the pyrrolo core is replaced with thiophene or furan rings, reducing overlap in electronic properties.
Physicochemical and Spectral Comparisons
NMR Shifts :
- Solubility: Sulfonyl groups (target) improve aqueous solubility relative to nonpolar benzyl substituents (e.g., compound 6 ).
Biological Activity
7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Chemical Formula : C₁₃H₁₀ClN₃O₂S
- Molecular Weight : 307.76 g/mol
- CAS Number : 252723-16-3
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. The compound has shown selective inhibition of specific kinases, which may contribute to its therapeutic potential in treating various diseases.
Biological Activity Overview
-
Antitumor Activity :
- Studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to interfere with cancer cell signaling pathways, leading to reduced cell viability and proliferation.
- Kinase Inhibition :
- Selectivity Profile :
Case Study 1: Antiproliferative Effects on Cancer Cells
A study evaluated the antiproliferative effects of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound, on human cancer cell lines such as HeLa and MCF-7. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 5.0 |
| This compound | MCF-7 | 4.5 |
Case Study 2: In Vivo Pharmacokinetics
In vivo studies in mice demonstrated that the compound has favorable pharmacokinetic properties, including adequate brain penetration and a half-life suitable for therapeutic applications. The study assessed the compound's distribution in plasma and brain tissues after administration.
| Parameter | Value |
|---|---|
| Dose (mg/kg) | 5 |
| Plasma Half-Life (h) | 2.5 |
| Brain Exposure (µM) | 0.8 |
Q & A
Q. What synthetic routes are commonly used to prepare 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions. A representative route includes:
Core Formation : Cyclization of substituted pyrimidine intermediates with pyrrole precursors under reflux conditions.
Chlorination : Treatment with POCl₃ or PCl₅ to introduce the 4-chloro substituent .
Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) to attach the benzenesulfonyl group at the 7-position .
Methylation : Alkylation at the 6-position using methyl iodide or dimethyl sulfate .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, reflux, 6–8 hrs | 60–75% |
| Sulfonylation | Benzenesulfonyl chloride, DMF, 80°C | 65–70% |
Q. How is the purity and structural integrity of this compound validated during synthesis?
- Methodological Answer : Analytical techniques include:
- TLC : Monitoring reaction progress using chloroform/methanol (10:1) as the mobile phase .
- ¹H/¹³C NMR : Confirming substituent positions (e.g., δ 2.27 ppm for CH₃ in , δ 3.62 ppm for CH₂ in ) .
- HRMS : Verifying molecular ion peaks (e.g., m/z 387.10 for C₂₀H₁₈ClN₅ ).
- Elemental Analysis : Matching calculated vs. experimental C, H, N, and Cl content .
Q. What key structural features contribute to its kinase inhibitory activity?
- Methodological Answer :
- 4-Chloro Group : Enhances electrophilicity, promoting covalent or non-covalent interactions with kinase ATP-binding pockets .
- 6-Methyl Group : Modulates steric hindrance, improving selectivity for kinases like EGFR and VEGFR2 .
- 7-Benzenesulfonyl Group : Stabilizes the compound-enzyme complex via hydrophobic interactions .
Advanced Research Questions
Q. How can structural modifications at the 6-methyl or 4-chloro positions optimize biological activity?
- Methodological Answer :
- SAR Studies :
- Replacing 6-methyl with bulkier groups (e.g., 2,5-dimethoxybenzyl in ) increases solubility but may reduce potency .
- Substituting 4-chloro with electron-withdrawing groups (e.g., trifluoromethyl) enhances kinase binding affinity .
- Example Data :
| Substituent | IC₅₀ (EGFR) | Selectivity (VEGFR2) |
|---|---|---|
| 6-Methyl | 12 nM | 5-fold |
| 6-(2,5-Dimethoxybenzyl) | 28 nM | 2-fold |
Q. What strategies resolve contradictory kinase inhibition data across assays?
- Methodological Answer :
- Assay Validation :
Confirm enzyme source (recombinant vs. cell lysates) and ATP concentration .
Use orthogonal assays (e.g., fluorescence polarization vs. radiometric).
- Data Normalization : Account for batch-to-batch compound purity variations via HPLC .
- Example : Discrepancies in IC₅₀ for LCK inhibitors (93 nM vs. 6.9 µM in ) may arise from differences in phosphorylation state or co-factor availability .
Q. How do computational methods predict binding modes with target kinases?
- Methodological Answer :
- Docking Studies : Use software like MOE or AutoDock to model interactions with EGFR (PDB: 1M17). The 4-chloro group forms hydrogen bonds with Thr766, while the benzenesulfonyl moiety occupies a hydrophobic pocket .
- MD Simulations : Assess stability of the compound-kinase complex over 100 ns trajectories .
Q. What challenges arise in scaling up synthesis while maintaining yield?
- Methodological Answer :
- Optimization Steps :
Replace POCl₃ with safer chlorination agents (e.g., SOCl₂) .
Use flow chemistry for sulfonylation to improve heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

